![molecular formula C19H20ClFN2O2 B2658071 N-(3-chloro-4-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034247-56-6](/img/structure/B2658071.png)
N-(3-chloro-4-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide
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Description
N-(3-chloro-4-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide, commonly known as CFMPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFMPB is a selective antagonist of the dopamine D3 receptor, a subtype of the dopamine receptor family that is primarily expressed in the mesolimbic pathway of the brain.
Scientific Research Applications
Met Kinase Inhibition
Benzamide derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily, with applications in cancer research. The substitution of certain positions on the benzamide derivatives led to improved enzyme potency and selectivity, demonstrating their potential in targeted cancer therapy (Schroeder et al., 2009).
Neurological Applications
In Alzheimer's disease research, specific benzamide derivatives were used as molecular imaging probes to quantify serotonin 1A (5-HT1A) receptor densities in the brains of patients. This application showcases the role of benzamide derivatives in neuroimaging and the study of neurological disorders (Kepe et al., 2006).
Synthesis and Drug Development
The enantioselective synthesis of piperidines from specific benzamide derivatives highlights their importance in the synthesis of biologically active molecules, demonstrating the versatile role of benzamide derivatives in drug development and medicinal chemistry (Calvez et al., 1998).
Antipathogenic Activity
Benzamide derivatives have also been explored for their antipathogenic activity against bacterial cells, indicating their potential use in developing new antimicrobial agents. This research area is crucial for addressing antibiotic resistance and developing novel antibacterial strategies (Limban et al., 2011).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O2/c1-25-16-8-10-23(11-9-16)15-5-2-13(3-6-15)19(24)22-14-4-7-18(21)17(20)12-14/h2-7,12,16H,8-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQIIVGIAQUTEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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